molecular formula C28H26N4O4 B14997064 2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide

2-(4-(2,4-dioxo-1-(4-(2-oxopyrrolidin-1-yl)benzyl)-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-methylacetamide

Cat. No.: B14997064
M. Wt: 482.5 g/mol
InChI Key: IKLDBAKPVNBKEH-UHFFFAOYSA-N
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Description

2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a pyrrolidinone moiety, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the quinazoline intermediate with a pyrrolidinone derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves coupling the intermediate with N-methylacetamide under conditions that promote amide bond formation, such as the use of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its quinazoline core, which is known for its anticancer and antimicrobial properties.

    Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. The pyrrolidinone moiety can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL derivatives: These compounds share the quinazoline core and pyrrolidinone moiety but differ in their substituents, leading to variations in their biological activity and properties.

    Quinazoline-based inhibitors: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but have different substituents and mechanisms of action.

Uniqueness

2-[4-(2,4-DIOXO-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is unique due to its specific combination of the quinazoline core and pyrrolidinone moiety, which can confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

IUPAC Name

2-[4-[2,4-dioxo-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]quinazolin-3-yl]phenyl]-N-methylacetamide

InChI

InChI=1S/C28H26N4O4/c1-29-25(33)17-19-8-14-22(15-9-19)32-27(35)23-5-2-3-6-24(23)31(28(32)36)18-20-10-12-21(13-11-20)30-16-4-7-26(30)34/h2-3,5-6,8-15H,4,7,16-18H2,1H3,(H,29,33)

InChI Key

IKLDBAKPVNBKEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N5CCCC5=O

Origin of Product

United States

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